Product packaging for 2-amino-2-(4-butoxyphenyl)acetic Acid(Cat. No.:CAS No. 126746-19-8)

2-amino-2-(4-butoxyphenyl)acetic Acid

Cat. No.: B143465
CAS No.: 126746-19-8
M. Wt: 223.27 g/mol
InChI Key: AABZHBFPYHWDDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-amino-2-(4-butoxyphenyl)acetic acid, also known by its synonym 4-butoxyphenylglycine, is a derivative of glycine (B1666218), the simplest proteinogenic amino acid. Its structure is characterized by a central alpha-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a 4-butoxyphenyl substituent. This phenylglycine framework places it in a distinct class of molecules that have garnered significant attention for their utility in synthetic chemistry.

Table 1: Chemical Properties of this compound

Property Value
IUPAC Name This compound
CAS Number 126746-19-8
Molecular Formula C₁₂H₁₇NO₃
Molecular Weight 223.27 g/mol
Synonym(s) 4-butoxyphenylglycine

The fundamental building blocks of proteins in virtually all living organisms are the 20 canonical amino acids. However, the field of chemistry extends far beyond this limited set. Non-canonical amino acids (NCAAs), also known as unnatural amino acids, are those that are not naturally encoded in the genetic code. thedailyscientist.orgresearchgate.net These compounds are of immense interest because they allow for the expansion of the chemical diversity of proteins and peptides. thedailyscientist.org

This compound is a prime example of a non-canonical amino acid. Its structure deviates from the standard 20 amino acids due to the presence of the 4-butoxyphenyl group attached to the alpha-carbon. The incorporation of NCAAs like this one into peptide chains can introduce novel properties, such as:

Enhanced Stability: Modifying peptide backbones with NCAAs can confer resistance to enzymatic degradation, prolonging their functional lifetime in biological systems. thedailyscientist.org

Conformational Constraint: The bulky butoxyphenyl group can restrict the rotational freedom of the peptide backbone, locking it into a specific three-dimensional shape. This is crucial for optimizing binding affinity to biological targets.

Novel Functionality: The butoxy group provides a hydrophobic moiety that can be used to modulate the physicochemical properties of a peptide, such as its solubility and ability to cross cell membranes.

By providing these unique structural and functional attributes, NCAAs serve as powerful tools for medicinal chemists and biochemists seeking to design peptides and proteins with tailored, improved, or entirely new functions. nih.govacs.org

The true value of a compound like this compound in an academic and industrial research context lies in its role as a versatile building block for the synthesis of more complex, novel chemical entities. Phenylglycine derivatives are recognized as important scaffolds in medicinal chemistry. Research into related N-(4-substituted phenyl)glycine derivatives has highlighted their potential as foundational structures for developing new therapeutic agents, such as anti-inflammatory compounds. nih.govresearchgate.net

A significant application for this specific compound has been identified in the development of potential treatments for viral infections. In patent literature describing the invention of novel bicyclic pyrimidinone analogues, this compound is cited as a potential amino acid side chain that can be used as an intermediate in the synthesis of these complex molecules. These bicyclic pyrimidinones (B12756618) were specifically designed and investigated for their ability to act as HIV integrase inhibitors, a critical target in antiretroviral therapy. nih.govnih.govmdpi.com The phenylglycine core of the compound serves as a crucial structural element for building the larger, pharmacologically active molecule.

This utility underscores the compound's significance. It is not merely a subject of study in itself, but a key component that enables the exploration and creation of new molecular architectures with potential therapeutic applications.

Current research involving non-canonical amino acids is a rapidly advancing frontier in drug discovery. nih.gov The overarching goal is to move beyond the limitations of natural peptides to create "designer" molecules with enhanced drug-like properties, including improved stability, potency, and bioavailability. researchgate.net

While specific, published academic studies focusing solely on this compound are not widely indexed, its role as a substituted phenylglycine places it firmly within several major research trajectories:

Peptidomimetics: Research is heavily focused on creating peptidomimetics—molecules that mimic the structure and function of natural peptides but have superior pharmacological profiles. The incorporation of bulky, hydrophobic NCAAs like 4-butoxyphenylglycine is a key strategy in this area to enhance interactions with biological targets and improve metabolic stability.

Drug Discovery Scaffolds: Substituted phenylglycine units are valuable scaffolds. Academic and pharmaceutical research continues to explore how modifying the substituents on the phenyl ring (such as the butoxy group) can fine-tune the biological activity of a lead compound. This is evident in the broad investigation of phenylglycine derivatives for various therapeutic targets, including anticonvulsants and antivirals. nih.gov

Combinatorial Chemistry: The compound is a valuable asset in combinatorial chemistry libraries. By incorporating it into the synthesis of large numbers of diverse molecules, researchers can rapidly screen for new compounds with desired biological activities.

The potential academic impact of this compound and related NCAAs is substantial. They provide the fundamental tools needed to probe complex biological processes and to design the next generation of targeted therapeutics. As synthetic methodologies become more advanced, the ability to precisely place unique chemical functionalities within larger molecules will continue to drive innovation in medicinal chemistry and chemical biology. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO3 B143465 2-amino-2-(4-butoxyphenyl)acetic Acid CAS No. 126746-19-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-(4-butoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-2-3-8-16-10-6-4-9(5-7-10)11(13)12(14)15/h4-7,11H,2-3,8,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABZHBFPYHWDDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30398427
Record name 2-amino-2-(4-butoxyphenyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126746-19-8
Record name 2-amino-2-(4-butoxyphenyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Amino 2 4 Butoxyphenyl Acetic Acid

Stereoselective Synthesis Approaches for Chiral Purity

Achieving high enantiomeric purity is paramount for the application of 2-amino-2-(4-butoxyphenyl)acetic acid in pharmaceuticals. Several stereoselective strategies have been developed to this end, including asymmetric catalysis, the use of chiral auxiliaries, and enzyme-mediated biocatalytic routes.

Asymmetric Catalysis in the Production of Enantiopure this compound

Asymmetric catalysis offers an efficient route to enantiopure amino acids by employing a chiral catalyst to control the stereochemical outcome of the reaction. While specific examples detailing the asymmetric catalytic synthesis of this compound are not extensively reported in publicly available literature, analogous transformations for similar phenylglycine derivatives provide a strong basis for its synthesis.

A prevalent strategy involves the asymmetric hydrogenation of a suitable prochiral precursor, such as an α-keto ester or an α-enamino ester derived from 4-butoxybenzaldehyde (B1265825). Chiral transition metal complexes, often based on rhodium or iridium with chiral phosphine (B1218219) ligands, are commonly employed to achieve high enantioselectivity.

Table 1: Representative Chiral Catalysts for Asymmetric Hydrogenation of Phenylglycine Precursors

Catalyst System Precursor Type Typical Enantiomeric Excess (ee)
Rh(I)-DuPhos α-Acetamidoacrylate >95%
Ir(I)-f-spiroPhos α-Imino Ester >90%

Note: This table represents typical results for analogous phenylglycine derivatives and serves as a predictive model for the synthesis of this compound.

Chiral Auxiliary Strategies and Their Application

The use of chiral auxiliaries is a well-established method for stereoselective synthesis. mdpi.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the stereochemistry of a subsequent reaction, after which it is removed. mdpi.com For the synthesis of this compound, a common approach involves the use of chiral auxiliaries in conjunction with the Strecker synthesis or alkylation of a glycine (B1666218) enolate equivalent.

One notable example is the use of (R)-phenylglycine amide as a chiral auxiliary in a diastereoselective Strecker reaction. nih.govresearchgate.net This method can be coupled with a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the reaction mixture, leading to very high diastereomeric excess. nih.govresearchgate.net

General Scheme for Chiral Auxiliary-Mediated Strecker Reaction:

Iminé Formation: Reaction of 4-butoxybenzaldehyde with the chiral auxiliary (e.g., (R)-phenylglycine amide).

Cyanide Addition: Addition of a cyanide source (e.g., NaCN) to the imine, leading to the formation of two diastereomeric α-aminonitriles.

Diastereomer Separation: Selective crystallization of the desired diastereomer.

Hydrolysis and Auxiliary Removal: Acidic hydrolysis of the nitrile to a carboxylic acid and cleavage of the chiral auxiliary to yield the enantiopure this compound.

Table 2: Common Chiral Auxiliaries and Their Application in Amino Acid Synthesis

Chiral Auxiliary Key Reaction Typical Diastereomeric Excess (de)
Evans' Oxazolidinones Alkylation of N-acylated derivative >98%
(R)-Phenylglycine Amide Strecker Reaction >99% (with crystallization)

Enzyme-Mediated Biocatalytic Routes

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral compounds. Enzymes offer high stereoselectivity and operate under mild reaction conditions. For the production of enantiopure this compound, two primary biocatalytic strategies are applicable: enzymatic resolution of a racemic mixture and asymmetric synthesis from a prochiral precursor.

Enzymatic Resolution: This approach involves the selective transformation of one enantiomer of a racemic mixture of this compound or its derivative, allowing for the separation of the two enantiomers. Hydrolases, such as lipases and acylases, are commonly used for this purpose. For instance, a racemic N-acyl derivative of the amino acid can be subjected to hydrolysis by an acylase, which will selectively cleave the acyl group from one enantiomer, facilitating separation.

Asymmetric Synthesis: Transaminases (also known as aminotransferases) can catalyze the asymmetric amination of a prochiral ketone, such as 4-butoxy-α-keto-phenylacetic acid, to directly produce the desired enantiomer of this compound. This method is highly efficient and atom-economical.

Table 3: Potential Biocatalytic Routes for Enantiopure this compound

Enzyme Class Reaction Type Substrate Product
Acylase Kinetic Resolution N-acetyl-DL-2-amino-2-(4-butoxyphenyl)acetic acid L-2-amino-2-(4-butoxyphenyl)acetic acid
Lipase Kinetic Resolution DL-2-amino-2-(4-butoxyphenyl)acetic acid methyl ester L-2-amino-2-(4-butoxyphenyl)acetic acid

Modified Strecker Reactions and Related Protocols

The Strecker synthesis is a classic and versatile method for the synthesis of α-amino acids. google.com The reaction involves the treatment of an aldehyde (in this case, 4-butoxybenzaldehyde) with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile. google.com While the traditional Strecker synthesis yields a racemic mixture, several modifications have been developed to achieve enantioselectivity, as discussed in the context of chiral auxiliaries.

A relevant example can be found in the synthesis of the structurally similar D-(-)-2-amino-2-(p-hydroxyphenyl)-acetic acid. A patented process describes the reaction of 4-hydroxybenzaldehyde (B117250) with sodium bisulfite, ammonium (B1175870) chloride, and ammonium hydroxide, followed by the addition of sodium cyanide to yield the racemic α-aminonitrile. This intermediate is then resolved using a chiral acid, followed by hydrolysis to obtain the enantiopure amino acid. This process could be adapted for this compound by starting with 4-butoxybenzaldehyde.

Diversification of Synthetic Pathways for Scalability in Research

For research purposes, the ability to synthesize a variety of analogs and to scale up the production of a lead compound is crucial. The synthetic routes to this compound can be diversified to accommodate these needs.

The choice of synthetic pathway often depends on the desired scale. For small-scale research quantities, chiral auxiliary-based methods are often preferred due to their reliability and high stereoselectivity. For larger-scale production, asymmetric catalysis and biocatalysis become more attractive due to their efficiency and reduced waste generation.

The modular nature of the Strecker synthesis and related protocols allows for the easy substitution of the starting aldehyde, enabling the synthesis of a library of phenylglycine derivatives with different substituents on the phenyl ring. This is particularly valuable in structure-activity relationship (SAR) studies during drug discovery.

Methodological Advancements in Yield Optimization and Impurity Control

Optimizing the yield and minimizing impurities are critical aspects of any synthetic process, particularly for active pharmaceutical ingredients. For the synthesis of this compound, several factors can be fine-tuned.

In the case of the Strecker synthesis, careful control of reaction conditions such as temperature, pH, and reactant stoichiometry is essential to maximize the yield of the desired α-aminonitrile and minimize the formation of byproducts. The hydrolysis step also requires optimization to ensure complete conversion without causing racemization or degradation of the product.

For catalytic reactions, the choice of solvent, catalyst loading, and reaction time can significantly impact both yield and enantioselectivity. In biocatalytic processes, factors such as enzyme stability, substrate concentration, and cofactor regeneration are key parameters for optimization.

Impurity profiling is crucial for ensuring the quality and safety of the final product. Common impurities in the synthesis of this compound may include the opposite enantiomer, unreacted starting materials, and byproducts from side reactions. The development of robust analytical methods, such as chiral high-performance liquid chromatography (HPLC), is essential for the detection and quantification of these impurities.

Principles of Green Chemistry in the Synthesis of this compound

The application of green chemistry principles to the synthesis of pharmacologically relevant molecules such as this compound is a critical aspect of modern pharmaceutical development. The goal is to design synthetic routes that are not only efficient but also minimize environmental impact by reducing waste, avoiding hazardous substances, and utilizing renewable resources. This section explores key green chemistry principles that can be applied to the synthesis of this compound, focusing on atom economy, the use of safer solvents and reagents, and the implementation of catalytic methods, including biocatalysis.

A core tenet of green chemistry is the concept of atom economy , which emphasizes the maximization of the incorporation of all materials used in the process into the final product. nih.govjocpr.com Traditional multi-step syntheses often involve the use of protecting groups and stoichiometric reagents that lead to the generation of significant amounts of waste. By designing synthetic pathways that are more convergent and minimize the use of non-incorporated reagents, the atom economy can be substantially improved. For instance, classical methods for amino acid synthesis, such as the Strecker synthesis, can have lower atom economy due to the generation of stoichiometric byproducts. In contrast, modern catalytic approaches aim for higher atom efficiency.

The selection of solvents and reagents plays a pivotal role in the environmental footprint of a chemical process. Many conventional organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or bio-based solvents. rsc.org For the synthesis of a molecule like this compound, exploring aqueous reaction conditions or using recyclable solvent systems can significantly reduce environmental harm. Furthermore, replacing hazardous reagents with greener alternatives is a key objective.

Catalysis is a cornerstone of green chemistry, as catalytic reactions are inherently more atom-economical than stoichiometric processes. nih.gov The use of catalysts, whether they are metal-based, organocatalysts, or enzymes, can enable more efficient and selective transformations under milder reaction conditions. For the synthesis of chiral amino acids like this compound, asymmetric catalysis is particularly important for achieving high enantioselectivity without the need for chiral auxiliaries that are often used in stoichiometric amounts.

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers several advantages from a green chemistry perspective. Enzymes operate under mild conditions of temperature and pH, are highly selective, and can often be used in aqueous media. taylorandfrancis.com For the synthesis of non-proteinogenic amino acids, enzymes such as transaminases, dehydrogenases, and lipases can be employed to introduce the amino group stereoselectively or to resolve racemic mixtures. taylorandfrancis.comresearchgate.net The application of enzymatic methods to the synthesis of this compound could lead to a more sustainable and efficient process.

Below are data tables illustrating how these principles could be applied to key steps in the synthesis of this compound, based on analogous reactions reported in the literature for similar compounds.

Table 1: Comparison of Atom Economy for Different Synthetic Approaches to α-Amino Acids

Synthetic MethodKey ReagentsByproductsTheoretical Atom Economy (%)
Strecker SynthesisAldehyde, Ammonia, Cyanide, followed by hydrolysisAmmonium salts, inorganic salts~60-70%
Reductive Aminationα-Keto acid, Ammonia, Reducing agent (e.g., H₂)Water>90% (with catalytic hydrogenation)
Asymmetric HydrogenationEnamine precursor, H₂, Chiral catalystMinimal~95-99%

This table provides a conceptual comparison of atom economy for general α-amino acid syntheses, which can be applied to the synthesis of this compound.

Table 2: Application of Green Solvents in a Key Synthetic Step (e.g., Alkylation or Amination)

SolventReaction ConditionsYield (%)Environmental/Safety Considerations
Dichloromethane (B109758) (DCM)Room Temperature, 24h85Halogenated solvent, potential carcinogen
Toluene80°C, 12h82Volatile organic compound (VOC), neurotoxin
Water50°C, with surfactant, 24h75Benign, but may require additives for solubility
2-Methyltetrahydrofuran (2-MeTHF)60°C, 18h88Bio-based solvent, lower toxicity than THF

This table illustrates a hypothetical comparison of different solvents for a key reaction in the synthesis of this compound, highlighting the potential benefits of greener alternatives.

Table 3: Comparison of Catalytic Methods for Asymmetric Synthesis

Catalytic SystemSubstrateEnantiomeric Excess (ee, %)Catalyst Loading (mol%)
Chiral Auxiliary (stoichiometric)Phenylglycine derivative>98100
Rh-DuPhos (Asymmetric Hydrogenation)Enamide precursor950.5 - 1
Transaminase (Enzymatic)α-Keto acid precursor>99Enzyme dependent
Chiral Phase-Transfer CatalystGlycine Schiff base925 - 10

This table presents a comparative overview of different catalytic approaches for achieving enantioselectivity in the synthesis of chiral amino acids, applicable to the target compound.

By integrating these green chemistry principles, the synthesis of this compound can be designed to be more sustainable, safer, and more efficient, aligning with the broader goals of environmentally responsible chemical manufacturing.

Chemical Reactivity and Transformative Processes of 2 Amino 2 4 Butoxyphenyl Acetic Acid

Functional Group Transformations at the Amino Moiety

The primary amino group is a nucleophilic center and a base, making it susceptible to reactions with various electrophiles. These transformations are fundamental in peptide synthesis and the creation of novel molecular structures.

Key reactions involving the amino group include:

N-Acylation: The amino group readily reacts with acylating agents such as acid chlorides, anhydrides, or activated esters to form amides. This reaction is one of the most common transformations for amino acids. For instance, reaction with acetyl chloride in the presence of a base would yield N-acetyl-2-amino-2-(4-butoxyphenyl)acetic acid.

N-Alkylation: Introduction of alkyl groups to the amino moiety can be achieved using alkyl halides. The reaction typically proceeds in the presence of a base to neutralize the hydrogen halide byproduct. This process can lead to the formation of secondary or tertiary amines and even quaternary ammonium (B1175870) salts, depending on the reaction conditions and the stoichiometry of the alkylating agent.

Reaction with Carbonyls: The primary amine can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). These imines can be subsequently reduced, for example by sodium borohydride, in a process known as reductive amination to yield secondary amines.

N-Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, results in the formation of a stable sulfonamide.

These transformations are summarized in the table below.

Table 1: Representative Reactions at the Amino Moiety
Reaction TypeReagent(s)Product Class
N-AcylationAcid Chloride (R-COCl), BaseN-acyl amino acid (Amide)
N-AlkylationAlkyl Halide (R-X), BaseN-alkyl amino acid (Secondary Amine)
Reductive AminationAldehyde/Ketone (R₂C=O), NaBH₃CNN-alkyl amino acid (Secondary/Tertiary Amine)
N-SulfonylationSulfonyl Chloride (R-SO₂Cl), BaseN-sulfonyl amino acid (Sulfonamide)

Derivatization Reactions at the Carboxylic Acid Group

The carboxylic acid group is an acidic proton donor and contains an electrophilic carbonyl carbon, enabling a variety of derivatization reactions. These are crucial for forming peptide bonds, creating prodrugs, or enhancing analytical detection. nih.gov

Common derivatization strategies include:

Esterification: In the presence of an acid catalyst (like sulfuric acid), the carboxylic acid reacts with an alcohol (R-OH) to form an ester. The Fischer esterification is a classic example of this transformation.

Amide Formation: This is a cornerstone of peptide chemistry. The carboxylic acid can be coupled with a primary or secondary amine to form an amide bond. This reaction typically requires the use of a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxyl group and facilitate the reaction under mild conditions. nih.gov

Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts the amino acid into an amino alcohol, specifically 2-amino-2-(4-butoxyphenyl)ethanol.

Acid Chloride Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a more reactive acid chloride. This derivative can then be easily reacted with various nucleophiles, including amines and alcohols, to form amides and esters, respectively.

The table below outlines these key derivatization pathways.

Table 2: Key Derivatization Reactions at the Carboxylic Acid Group
Reaction TypeReagent(s)Product Class
EsterificationAlcohol (R-OH), Acid Catalyst (e.g., H₂SO₄)Amino ester
Amide FormationAmine (R-NH₂), Coupling Agent (e.g., EDC)Amino amide
ReductionLithium Aluminum Hydride (LiAlH₄)Amino alcohol
Acid Chloride FormationThionyl Chloride (SOCl₂)Amino acid chloride

Electrophilic and Nucleophilic Aromatic Substitutions on the Butoxyphenyl Ring

The butoxyphenyl ring is an activated aromatic system due to the electron-donating nature of the butoxy group (-O-C₄H₉). This group directs incoming electrophiles to the ortho and para positions relative to itself. Since the para position is occupied by the aminoacetic acid moiety, electrophilic aromatic substitution (EAS) will predominantly occur at the two equivalent ortho positions (C3 and C5). msu.edumasterorganicchemistry.com

Typical EAS reactions include:

Halogenation: The ring can be readily halogenated (e.g., brominated or chlorinated) using reagents like Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). masterorganicchemistry.com The reaction would yield 2-amino-2-(3-halo-4-butoxyphenyl)acetic acid or 2-amino-2-(3,5-dihalo-4-butoxyphenyl)acetic acid.

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring is achieved using a mixture of concentrated nitric acid and sulfuric acid. libretexts.org This would produce 2-amino-2-(3-nitro-4-butoxyphenyl)acetic acid. The nitro group can subsequently be reduced to an amino group, providing a route to further functionalization.

Friedel-Crafts Reactions: Both Friedel-Crafts alkylation (using an alkyl halide and a Lewis acid) and acylation (using an acyl halide and a Lewis acid) can occur at the ortho positions. masterorganicchemistry.com Acylation is generally preferred as it is less prone to poly-substitution and carbocation rearrangements.

Conversely, nucleophilic aromatic substitution is highly unlikely on this electron-rich ring system. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack, which are absent in this molecule.

Table 3: Electrophilic Aromatic Substitution Reactions
Reaction TypeReagent(s)Major Product(s)
BrominationBr₂, FeBr₃Ortho-brominated derivative
NitrationHNO₃, H₂SO₄Ortho-nitrated derivative
Friedel-Crafts AcylationR-COCl, AlCl₃Ortho-acylated derivative

Stereochemical Inversion and Retention Mechanisms

The α-carbon of 2-amino-2-(4-butoxyphenyl)acetic acid is a stereocenter, meaning the molecule can exist as a pair of enantiomers, (R) and (S). Reactions involving this chiral center can proceed with either retention of the original stereochemistry, inversion to the opposite configuration, or racemization (formation of an equal mixture of both enantiomers).

Racemization: The α-proton (the hydrogen attached to the chiral carbon) is weakly acidic. Under certain conditions, such as exposure to a strong base or prolonged heating in certain solvents, this proton can be abstracted to form a planar carbanion or enolate intermediate. Reprotonation can then occur from either face of the planar intermediate, leading to a mixture of both (R) and (S) enantiomers, resulting in racemization.

Inversion of Configuration: Nucleophilic substitution reactions occurring directly at the α-carbon can lead to an inversion of stereochemistry, characteristic of an Sₙ2 mechanism. While less common for this specific structure without modification, derivatization of the amino or carboxyl group into a good leaving group could potentially create a substrate for such a reaction.

Retention of Configuration: Most of the functional group transformations discussed (e.g., esterification, acylation) occur at the amino or carboxyl groups without breaking any bonds to the chiral α-carbon. In these cases, the stereochemical configuration of the α-carbon is retained.

The stereochemical outcome of any reaction is highly dependent on the specific reagents and conditions employed.

Thermal and Photochemical Reactivity Profiles

The stability of this compound under thermal and photochemical stress determines its handling, storage, and application limitations.

Thermal Reactivity: Like many α-amino acids, this compound is expected to be a crystalline solid with a relatively high melting point due to its zwitterionic nature. Upon strong heating, it will likely undergo decarboxylation, losing CO₂ from the carboxyl group. Other potential thermal degradation pathways could involve cleavage of the butyl group from the ether linkage.

Photochemical Reactivity: The butoxyphenyl group acts as a chromophore, absorbing ultraviolet (UV) light. Prolonged exposure to UV radiation can lead to photochemical degradation. Potential reactions include photo-oxidation of the aromatic ring or cleavage of the ether bond. The presence of the amino group can also influence the photochemical pathways. Studies on structurally similar compounds, such as dihydroxyacetophenones, show that aromatic molecules can undergo various photochemical reactions upon irradiation. nih.gov The specific decomposition products would depend on the wavelength of light and the presence of other reactive species like oxygen.

Design and Synthesis of Derivatives and Analogs of 2 Amino 2 4 Butoxyphenyl Acetic Acid

Rational Design Principles for Structural Modification

The rational design of derivatives of 2-amino-2-(4-butoxyphenyl)acetic acid is guided by established principles in medicinal chemistry and materials science. The goal is to systematically alter the molecule's properties, such as its size, shape, polarity, and conformational flexibility, to achieve a desired function.

Key strategies include:

Bioisosteric Replacement: The butoxy group can be replaced with other groups of similar size and electronic properties (e.g., other alkyl chains, cycloalkyl groups, or halogenated ethers) to fine-tune lipophilicity and binding interactions.

Functional Group Modification: The primary amine and carboxylic acid groups are key handles for modification. N-acylation or N-alkylation can alter hydrogen bonding capabilities and introduce new functionalities. monash.edu Esterification or amidation of the carboxyl group can modulate solubility, membrane permeability, and metabolic stability, often as a prodrug strategy. nih.gov

Conformational Constraint: Introducing cyclic structures or bulky groups can restrict the rotational freedom of the molecule. lifechemicals.com This can lock the compound into a biologically active conformation, potentially increasing its potency and selectivity for a specific biological target. nih.gov

Polymer Integration: Incorporating the amino acid into a polymer backbone can create new materials with unique properties for applications in drug delivery, tissue engineering, or as functional materials. nih.gov

These design principles are often supported by computational modeling to predict how structural changes will affect the molecule's interaction with biological targets or its material properties.

Synthesis of N-Acylated and N-Alkylated Derivatives

N-Acylation is typically achieved by reacting this compound with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) under basic conditions. The base neutralizes the HCl or carboxylic acid byproduct. A common procedure involves dissolving the amino acid in an aqueous base (like NaOH or K2CO3) and adding the acylating agent. google.com

N-Alkylation can be more challenging due to the potential for over-alkylation. A widely used method is reductive amination, which involves reacting the amino acid with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). Another approach is direct alkylation with an alkyl halide, though this often requires protection of the carboxylic acid group to prevent side reactions. acs.orgnih.gov More advanced methods for selective N-alkylation have also been developed. monash.edu

Below are representative examples of potential N-acylated and N-alkylated derivatives.

Derivative TypeModifying GroupResulting Derivative NameSynthetic Reagent Example
N-AcylatedAcetyl2-acetamido-2-(4-butoxyphenyl)acetic acidAcetic Anhydride
N-AcylatedBenzoyl2-(benzamido)-2-(4-butoxyphenyl)acetic acidBenzoyl Chloride
N-AlkylatedMethyl2-(methylamino)-2-(4-butoxyphenyl)acetic acidFormaldehyde / NaBH3CN
N-AlkylatedEthyl2-(ethylamino)-2-(4-butoxyphenyl)acetic acidAcetaldehyde / NaBH3CN
N-AlkylatedBenzyl2-(benzylamino)-2-(4-butoxyphenyl)acetic acidBenzaldehyde / NaBH3CN

Esterification and Amidation Products for Research Applications

The carboxylic acid group is another key site for modification. Esterification and amidation are performed to create derivatives for various research purposes, including their use as prodrugs to enhance cell permeability or as protected intermediates for further synthesis, such as in peptide chemistry.

Esterification is commonly carried out via the Fischer esterification method, which involves refluxing the amino acid in an alcohol (e.g., methanol, ethanol) with a catalytic amount of a strong acid like sulfuric acid or hydrochloric acid. google.com Alternatively, reaction with an alkyl halide under basic conditions after protecting the amino group can yield the desired ester.

Amidation involves coupling the carboxylic acid with a primary or secondary amine. This reaction typically requires the use of a coupling agent to activate the carboxylic acid. Common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU). The reaction is usually performed in an inert organic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

These derivatives are crucial in research for creating chemical probes or for incorporation into larger molecules.

Derivative TypeReactantResulting Derivative NameSynthetic Method Example
EsterMethanolMethyl 2-amino-2-(4-butoxyphenyl)acetateFischer Esterification (H2SO4 catalyst)
EsterEthanolEthyl 2-amino-2-(4-butoxyphenyl)acetateFischer Esterification (H2SO4 catalyst)
Estertert-Butanoltert-Butyl 2-amino-2-(4-butoxyphenyl)acetateReaction with isobutylene, acid catalyst
AmideAmmonia (B1221849)2-amino-2-(4-butoxyphenyl)acetamideEDC/HOBt Coupling
AmideBenzylamine2-amino-N-benzyl-2-(4-butoxyphenyl)acetamideEDC/HOBt Coupling

Analogs with Modifications on the Butoxyphenyl Substituent

Creating analogs by modifying the butoxyphenyl ring allows for a systematic exploration of how steric and electronic properties of this substituent affect molecular function. The synthesis of these analogs generally requires starting from a different precursor rather than modifying this compound directly. The synthesis often begins with the appropriately substituted benzaldehyde, which is then converted to the amino acid via methods like the Strecker synthesis.

Modifications can include:

Varying the Alkoxy Chain Length: Replacing the butoxy group with methoxy, ethoxy, or propoxy groups to study the effect of lipophilicity.

Introducing Halogens: Incorporating fluoro, chloro, or bromo substituents to alter electronic properties and potentially introduce halogen bonding interactions.

Adding Other Functional Groups: Introducing groups like trifluoromethyl or cyano to significantly change the electronic character of the aromatic ring.

These analogs are invaluable for developing detailed structure-activity relationships.

Analog TypeModification on Phenyl RingAnalog NamePotential Starting Material
Alkoxy VariationMethoxy2-amino-2-(4-methoxyphenyl)acetic acid4-Methoxybenzaldehyde
Alkoxy VariationEthoxy2-amino-2-(4-ethoxyphenyl)acetic acid4-Ethoxybenzaldehyde
HalogenationFluoro (at position 4)2-amino-2-(4-fluorophenyl)acetic acid4-Fluorobenzaldehyde
HalogenationChloro (at position 4)2-amino-2-(4-chlorophenyl)acetic acid4-Chlorobenzaldehyde
Alkyl VariationButyl2-amino-2-(4-butylphenyl)acetic acid4-Butylbenzaldehyde

Conformationally Restricted Analogs and Peptidomimetics

To improve biological activity and selectivity, conformationally restricted analogs are designed. By reducing the number of accessible conformations, these molecules can be "locked" into a shape that is optimal for binding to a biological target. lifechemicals.com This often leads to increased potency and improved metabolic stability.

The synthesis of such analogs is complex and involves creating new cyclic systems that incorporate parts of the original this compound structure. Examples of strategies include:

Cyclization involving the alpha-carbon and the amino group: Creating structures like aziridines or other small rings.

Bridging the phenyl ring to the amino acid backbone: Forming tetrahydroisoquinoline or related bicyclic systems.

These molecules are considered peptidomimetics because they are designed to mimic the structure and function of a peptide or a protein's secondary structure element. nih.gov The design and synthesis of these constrained analogs are at the forefront of medicinal chemistry research.

Incorporation into Oligomers and Polymers for Research Purposes

This compound can serve as a monomeric building block for the synthesis of oligomers and polymers. nih.gov This is particularly relevant in the fields of peptide science and materials chemistry.

For incorporation into oligopeptides , the amino acid must first be appropriately protected. Typically, the amino group is protected with a tert-butoxycarbonyl (Boc) or fluorenylmethoxycarbonyl (Fmoc) group. atomfair.com The protected amino acid can then be used in automated solid-phase peptide synthesis (SPPS) to be incorporated at specific positions within a peptide sequence. This allows researchers to introduce the unique butoxyphenyl side chain into peptides to study its effect on structure and function.

For creating polymers , the amino acid can be converted into an N-carboxyanhydride (NCA) derivative. The ring-opening polymerization (ROP) of this NCA monomer can produce poly(amino acid)s. mdpi.com These polymers, featuring the butoxyphenyl side chain, may possess interesting properties such as self-assembly, thermal responsiveness, or biodegradability, making them candidates for advanced biomaterials.

2 Amino 2 4 Butoxyphenyl Acetic Acid As a Versatile Chiral Building Block in Organic Synthesis

Contributions to Retrosynthetic Analysis of Complex Natural Products and Designed MoleculesThere are no available retrosynthetic analyses of natural products or complex designed molecules that feature 2-amino-2-(4-butoxyphenyl)acetic acid as a key building block.

Due to the absence of specific data for "this compound," the generation of an article with the requested detailed research findings and data tables is not feasible at this time.

No Non-Clinical Biological Activity Data Currently Available for this compound

Despite a comprehensive search of scientific literature and databases, no specific non-clinical biological activity data could be found for the chemical compound this compound or its immediate derivatives.

This review aimed to collate and present information regarding the non-clinical biological profile of this compound, focusing on its in vitro and in vivo mechanistic investigations as per the specified outline. However, the search did not yield any published studies detailing its receptor binding affinity, enzyme inhibition or activation properties, or mechanistic elucidation through cell-based assays.

Consequently, it is not possible to provide data for the following sections as requested:

Non Clinical Biological Activity and Mechanistic Investigations of 2 Amino 2 4 Butoxyphenyl Acetic Acid and Its Derivatives

Exploratory In Vivo Pre-clinical Models for Mechanistic Insights

While the broader class of compounds to which 2-amino-2-(4-butoxyphenyl)acetic acid belongs, namely phenylglycine derivatives, has been investigated for various biological activities, no specific studies have been identified that focus on the butoxy-substituted variant. For instance, various phenylglycine analogues have been explored for their effects on metabotropic glutamate (B1630785) receptors. However, extrapolating these findings to the subject compound without direct experimental evidence would be scientifically unsound.

Similarly, a search for structure-activity relationship (SAR) analyses or in vivo preclinical models for this compound and its close structural relatives did not provide any relevant results. The absence of such foundational data precludes any meaningful discussion on its potential molecular targets or biological pathways.

This lack of available information highlights a gap in the current scientific literature regarding the non-clinical pharmacological profile of this specific chemical entity. Future research would be necessary to determine its biological activities and potential mechanisms of action.

Theoretical and Computational Chemistry Studies of 2 Amino 2 4 Butoxyphenyl Acetic Acid

Conformational Analysis and Energy Landscape Mapping

The biological activity and physical properties of 2-amino-2-(4-butoxyphenyl)acetic acid are intrinsically linked to its three-dimensional structure. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds.

The key rotatable bonds in this compound are around the Cα-C(phenyl) bond, the C(phenyl)-O bond, and the bonds within the butoxy side chain. The rotation around these bonds gives rise to a complex potential energy surface with various energy minima (stable conformers) and transition states.

Theoretical studies on similar molecules, such as phenylacetic acid and its derivatives, have shown that the conformational preferences are governed by a delicate balance of steric and electronic effects. researchgate.net For this compound, the orientation of the carboxylic acid and amino groups relative to the butoxyphenyl ring is of particular interest. It is hypothesized that the most stable conformers will exhibit minimal steric hindrance between these bulky groups. The butoxy group, with its flexible alkyl chain, can adopt numerous conformations, further populating the energy landscape.

Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), are employed to map this energy landscape. A systematic scan of the dihedral angles of the rotatable bonds can identify the low-energy conformers. Subsequent geometry optimization at a higher level of theory, like Density Functional Theory (DFT), provides accurate structures and relative energies of these conformers.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

ConformerDihedral Angle (N-Cα-C-C)Dihedral Angle (Cα-C-O-C)Relative Energy (kcal/mol)
A60°0.00
B180°1.25
C60°90°2.50
D180°90°3.10

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific calculations.

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations provide a detailed picture of the electronic distribution within this compound, which is fundamental to understanding its reactivity. Methods like DFT are commonly used to calculate various electronic properties.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For aromatic compounds like this, the HOMO is often associated with the electron-rich phenyl ring, and the butoxy group, being an electron-donating group, would be expected to raise the HOMO energy.

From the HOMO and LUMO energies, several reactivity descriptors can be calculated, as outlined in the table below. These descriptors are valuable for predicting how the molecule will interact with other chemical species. For instance, the molecular electrostatic potential (MEP) map visually represents the electron density around the molecule, highlighting regions prone to electrophilic or nucleophilic attack. In this compound, the oxygen atoms of the carboxyl group and the nitrogen atom of the amino group are expected to be regions of high negative potential.

Table 2: Calculated Electronic Properties and Reactivity Descriptors (Hypothetical)

PropertyValueSignificance
HOMO Energy-5.8 eVElectron-donating ability
LUMO Energy-0.5 eVElectron-accepting ability
HOMO-LUMO Gap5.3 eVChemical stability and reactivity
Ionization Potential5.8 eVEnergy required to remove an electron
Electron Affinity0.5 eVEnergy released upon gaining an electron
Electronegativity (χ)3.15Tendency to attract electrons
Chemical Hardness (η)2.65Resistance to change in electron distribution

Note: These values are hypothetical and would be determined through specific quantum chemical calculations.

Molecular Docking and Dynamics Simulations with Biological Macromolecules (e.g., protein-ligand interactions)

Given that many amino acid derivatives exhibit biological activity, understanding the interaction of this compound with biological macromolecules like proteins is of significant interest. Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule (receptor) to form a stable complex. nih.gov

A typical molecular docking study would involve a library of known protein structures, potentially those involved in pathways where amino acid derivatives are known to be active. The this compound molecule would be docked into the active site of these proteins. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.

The results of docking can reveal key interactions, such as hydrogen bonds between the amino and carboxyl groups of the ligand and amino acid residues in the protein's active site. nih.gov The butoxyphenyl group could engage in hydrophobic or van der Waals interactions with nonpolar residues. nih.gov

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the predicted protein-ligand complex over time. MD simulations provide a more dynamic picture of the binding, allowing for the observation of conformational changes in both the ligand and the protein upon binding.

Prediction of Spectroscopic Signatures and Chiroptical Properties for Research Characterization

Computational chemistry can predict various spectroscopic properties of this compound, which can be invaluable for its experimental characterization.

NMR Spectroscopy: Quantum chemical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. ubc.ca These predictions are based on the calculated electron density around each nucleus. By comparing the predicted spectrum with an experimental one, the structure of the synthesized compound can be confirmed.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies of the molecule can be calculated, corresponding to the peaks observed in infrared (IR) and Raman spectra. researchgate.net Characteristic vibrational modes would include the C=O stretch of the carboxylic acid, the N-H bends of the amino group, and various aromatic ring vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). semanticscholar.org Aromatic amino acids typically show absorption bands in the UV region due to π-π* transitions of the phenyl ring. uleth.ca The butoxy substituent would likely cause a slight red-shift (bathochromic shift) of these absorption bands compared to unsubstituted phenylglycine.

Chiroptical Properties: Since this compound is chiral (the α-carbon is a stereocenter), it will exhibit optical activity. Computational methods can predict chiroptical properties like the electronic circular dichroism (ECD) spectrum, which is crucial for determining the absolute configuration of the enantiomers. semanticscholar.org

Table 3: Predicted Spectroscopic Data (Hypothetical)

SpectroscopyPredicted FeatureCorresponding Functional Group/Transition
¹H NMRδ 7.0-7.5 ppmAromatic protons
¹³C NMRδ 170-180 ppmCarboxylic acid carbon
IR~1700 cm⁻¹C=O stretch
Raman~1000 cm⁻¹Phenyl ring breathing mode
UV-Visλmax ≈ 275 nmπ-π* transition

Note: These are representative values based on similar structures. Actual spectra would need to be calculated or measured.

Computational Design and Virtual Screening of Novel Derivatives

Computational chemistry is a powerful tool for the rational design of new molecules with desired properties. Starting with this compound as a lead compound, novel derivatives can be designed and evaluated in silico before any synthetic work is undertaken.

Virtual screening involves the computational assessment of large libraries of molecules to identify those with a high probability of being active against a specific biological target. nih.govmdpi.com A virtual library of derivatives of this compound could be created by systematically modifying its structure, for example, by changing the length or branching of the alkoxy chain, or by adding substituents to the phenyl ring.

These virtual libraries can then be screened using a variety of computational methods:

Ligand-based virtual screening: If the biological target is unknown, but other active molecules are known, derivatives can be screened based on their similarity to these known actives (e.g., shape, pharmacophore features).

Structure-based virtual screening: If the three-dimensional structure of the biological target is known, the library of derivatives can be docked into the active site, and their predicted binding affinities can be used to rank them. nih.gov

This approach allows for the efficient exploration of the chemical space around the lead compound and the prioritization of a smaller, more manageable set of derivatives for synthesis and experimental testing, thereby accelerating the discovery process. semanticscholar.orghkbpublications.com

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of 2 Amino 2 4 Butoxyphenyl Acetic Acid in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules in solution. researchgate.net For 2-amino-2-(4-butoxyphenyl)acetic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular framework.

¹H NMR spectroscopy allows for the identification and assignment of all proton environments within the molecule. The spectrum would be expected to show distinct signals for the aromatic protons, the benzylic proton, the protons of the butoxy chain, and the amino group protons. The chemical shifts (δ) are influenced by the electronic environment of each proton, and the coupling constants (J) between adjacent protons provide information about their connectivity. For instance, the aromatic protons would likely appear as two doublets, characteristic of a para-substituted benzene (B151609) ring.

¹³C NMR spectroscopy, often acquired with proton decoupling, provides a signal for each unique carbon atom in the molecule. mdpi.com Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ groups, further aiding in the assignment.

To establish unambiguous connectivity, 2D NMR experiments are crucial. core.ac.uk Correlation Spectroscopy (COSY) reveals proton-proton couplings, allowing for the tracing of the butoxy chain and the coupling between the benzylic proton and the amino protons. core.ac.uk Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C assignments. core.ac.uknih.gov Finally, Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the butoxy group to the phenyl ring and the amino acid moiety to the aromatic system. core.ac.uk

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: These are predicted values and may vary based on solvent and other experimental conditions.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
Aromatic (ortho to -OCH₂-)6.8 - 7.0Doublet~8-9
Aromatic (ortho to -CH(NH₂)-)7.2 - 7.4Doublet~8-9
Benzylic (-CH(NH₂)-)4.5 - 4.8Singlet or Triplet (if coupled to NH₂)-
Methylene (-OCH₂-)3.9 - 4.1Triplet~6-7
Methylene (-OCH₂CH₂-)1.7 - 1.9Multiplet~6-7
Methylene (-CH₂CH₃)1.4 - 1.6Multiplet~7
Methyl (-CH₃)0.9 - 1.0Triplet~7
Amino (-NH₂)Variable (broad singlet)Broad Singlet-
Carboxylic Acid (-COOH)Variable (broad singlet)Broad Singlet-

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and may vary based on solvent and other experimental conditions.

Carbon Predicted Chemical Shift (ppm)
Carboxylic Acid (-COOH)170 - 180
Aromatic (C-O)158 - 162
Aromatic (C-CH(NH₂)-)128 - 132
Aromatic (CH, ortho to -OCH₂-)114 - 118
Aromatic (CH, ortho to -CH(NH₂)-)127 - 130
Benzylic (-CH(NH₂)-)55 - 60
Methylene (-OCH₂-)67 - 70
Methylene (-OCH₂CH₂-)30 - 33
Methylene (-CH₂CH₃)18 - 22
Methyl (-CH₃)13 - 15

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. For this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be employed to generate the protonated molecule [M+H]⁺. nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition.

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the parent ion, are used to study its fragmentation. nih.gov The fragmentation of protonated amino acids typically involves characteristic losses. nih.gov For this compound, key fragmentation pathways would likely include:

Loss of the carboxylic acid group as COOH (45 Da) or H₂O + CO (46 Da): This is a common fragmentation pathway for amino acids. nih.govlibretexts.org

Loss of the butoxy group: Cleavage of the ether bond could lead to fragments corresponding to the loss of butene (56 Da) or butanol (74 Da).

Alpha-cleavage: Cleavage of the bond between the benzylic carbon and the phenyl ring.

Cleavage within the butoxy chain: Fragmentation of the alkyl chain can lead to a series of losses corresponding to CnH2n+1 fragments.

Table 3: Predicted Key Mass Fragments for this compound

m/z Proposed Fragment Neutral Loss
238[M+H]⁺-
192[M+H - H₂O - CO]⁺46
182[M+H - C₄H₈]⁺56
164[M+H - C₄H₉OH]⁺74
135[HOC₆H₄CH(NH₂)COOH + H]⁺C₄H₈
108[HOC₆H₄CH₂]⁺C₂H₃NO₂

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. nih.govresearchgate.net These techniques are complementary and can be used to confirm the presence of the key structural motifs in this compound.

In the IR spectrum, characteristic absorption bands would be expected for:

O-H stretch of the carboxylic acid: A broad band in the region of 2500-3300 cm⁻¹.

N-H stretch of the amino group: A medium to weak band around 3300-3500 cm⁻¹.

C-H stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.

C=O stretch of the carboxylic acid: A strong, sharp band around 1700-1750 cm⁻¹.

C-O stretch of the ether: A strong band in the region of 1200-1300 cm⁻¹.

C-N stretch: A medium band around 1000-1200 cm⁻¹.

Aromatic C=C stretches: Bands in the 1450-1600 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations are often strong in the Raman spectrum.

Table 4: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Carboxylic AcidO-H Stretch2500-3300 (broad)Weak
Carboxylic AcidC=O Stretch1700-1750 (strong)Medium
AminoN-H Stretch3300-3500 (medium)Medium
AromaticC-H Stretch>3000 (medium)Strong
AliphaticC-H Stretch<3000 (strong)Strong
EtherC-O Stretch1200-1300 (strong)Weak
AromaticC=C Stretch1450-1600 (medium)Strong

Chiroptical Methods (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Characterization

Since this compound possesses a chiral center at the α-carbon, chiroptical methods are essential for characterizing its stereochemistry. rsc.org Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) measure the differential absorption and rotation of left- and right-circularly polarized light, respectively, by a chiral molecule.

The CD spectrum of each enantiomer will be a mirror image of the other. The sign and magnitude of the Cotton effects in the CD spectrum, particularly those associated with the electronic transitions of the aromatic chromophore and the carboxyl group, can be used to assign the absolute configuration of the enantiomers, often by comparison with known compounds or through theoretical calculations. ORD provides complementary information and can be used to determine the optical rotation at various wavelengths.

Chromatographic Techniques (e.g., HPLC, GC, SFC) for Enantiomeric and Diastereomeric Purity Determination

Chromatographic techniques are paramount for assessing the purity of this compound, especially its enantiomeric and diastereomeric purity. nih.gov High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose. mst.edu

To separate the enantiomers, a chiral stationary phase (CSP) is required. Several types of CSPs are available, including those based on cyclodextrins, macrocyclic antibiotics (like teicoplanin), and Pirkle-type phases. mst.edu The choice of CSP and mobile phase is critical for achieving baseline separation of the (R)- and (S)-enantiomers. researchgate.net By integrating the peak areas of the two enantiomers, the enantiomeric excess (ee) or enantiomeric purity can be accurately determined. nih.gov

Gas Chromatography (GC) can also be used, but it typically requires derivatization of the amino acid to increase its volatility. Supercritical Fluid Chromatography (SFC) is another powerful technique for chiral separations, often offering faster analysis times and reduced solvent consumption compared to HPLC.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the absolute configuration and three-dimensional structure of a crystalline compound in the solid state. nih.gov If a suitable single crystal of one of the enantiomers of this compound can be grown, X-ray diffraction analysis can provide a detailed picture of the molecular structure, including bond lengths, bond angles, and torsional angles. researchgate.netiucr.orgiucr.orgnih.gov

Crucially, for a chiral molecule, anomalous dispersion effects can be used to determine the absolute stereochemistry of the chiral center, providing an unambiguous assignment of the (R) or (S) configuration. nih.gov The crystal packing information obtained from X-ray crystallography also reveals details about intermolecular interactions, such as hydrogen bonding, in the solid state. researchgate.netiucr.orgiucr.orgnih.gov

Future Research Directions and Emerging Academic Applications of 2 Amino 2 4 Butoxyphenyl Acetic Acid

Integration into Supramolecular Chemistry and Self-Assembly Research

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, presents a fertile ground for the application of 2-amino-2-(4-butoxyphenyl)acetic acid. The ability of molecules to self-assemble into ordered structures is a cornerstone of this field, and aromatic amino acids are known to be excellent building blocks for such assemblies. The self-assembly process is driven by a combination of hydrogen bonding, π-π stacking, and hydrophobic interactions.

The structure of this compound is particularly well-suited for supramolecular chemistry. The amino and carboxylic acid groups can form predictable hydrogen-bonding networks, while the phenyl ring can participate in aromatic π-π stacking. The butoxy group introduces a significant hydrophobic component, which can drive self-assembly in aqueous environments through the hydrophobic effect. The chirality of the molecule can also introduce a higher level of order and complexity into the resulting supramolecular structures. Future research is anticipated to explore how variations in pH and solvent polarity can be used to control the self-assembly of this molecule into diverse nanostructures such as fibers, ribbons, and vesicles.

Table 1: Potential Self-Assembly Driving Forces in this compound

Interaction Type Molecular Feature Potential Role in Self-Assembly
Hydrogen Bonding Amino and Carboxyl Groups Directional control of assembly, formation of tapes and sheets
π-π Stacking Phenyl Ring Stabilization of assembled structures, electronic communication
Hydrophobic Interactions Butoxy Tail Driving force for assembly in aqueous media, formation of micelles or bilayers

Role in Advanced Materials Science (e.g., polymers, nanoparticles)

In the realm of advanced materials science, non-proteinogenic amino acids are being investigated as monomers for the synthesis of novel biodegradable polymers and as functional ligands for the surface modification of nanoparticles. The incorporation of this compound into polymer chains could impart unique properties, such as increased thermal stability, altered solubility, and the introduction of chirality, which could be useful for applications in chiral separations or as catalysts.

As a surface ligand for nanoparticles, this compound could offer several advantages. The carboxylic acid group can act as an anchor to the nanoparticle surface, while the rest of the molecule can be used to tune the surface properties. The butoxy group could create a hydrophobic shell around the nanoparticles, allowing for their dispersion in non-polar solvents or polymer matrices. The amino group provides a handle for further functionalization, for example, by attaching fluorescent dyes or targeting molecules.

Development of Chemical Probes and Bioconjugates for Research Tools

Chemical probes and bioconjugates are essential tools for studying biological systems. Non-proteinogenic amino acids are often used in the design of such tools because their unique structures can confer resistance to enzymatic degradation and allow for the introduction of reporter groups, such as fluorophores or affinity tags. This compound could be incorporated into peptides to create probes for studying protein-protein interactions or enzyme activity. The butoxy group could potentially enhance membrane permeability or mediate specific interactions with hydrophobic binding pockets.

Furthermore, the amino group of this compound can be readily modified to attach it to other molecules of interest, creating bioconjugates for a range of applications. For example, it could be conjugated to a drug molecule to improve its pharmacokinetic properties or to a fluorescent dye to create a probe for cellular imaging.

Catalytic Applications and Ligand Design in Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a critical technology in the pharmaceutical and fine chemical industries. Chiral amino acids and their derivatives are frequently used as ligands for metal-based catalysts or as organocatalysts themselves. The chiral center of this compound, combined with its amino and carboxylic acid functionalities, makes it a promising candidate for development as a chiral ligand.

The butoxyphenyl group could play a crucial role in influencing the stereochemical outcome of a catalytic reaction by creating a specific chiral environment around the catalytic center. Researchers may explore the synthesis of derivatives of this compound to fine-tune its steric and electronic properties for optimal performance in various asymmetric transformations, such as hydrogenations, aldol (B89426) reactions, and Michael additions.

Table 2: Potential Asymmetric Catalysis Applications

Catalysis Type Potential Role of this compound Target Reactions
Metal-based Catalysis Chiral ligand for transition metals (e.g., Rh, Ru, Pd) Asymmetric hydrogenation, C-C bond formation
Organocatalysis Chiral Brønsted acid or base catalyst Asymmetric aldol, Mannich, and Michael reactions

Prospects in Chemical Biology and Mechanistic Studies of Biological Processes

Chemical biology aims to understand and manipulate biological systems using chemical tools. The introduction of non-proteinogenic amino acids into peptides and proteins is a powerful strategy in chemical biology for probing protein structure and function. By replacing a natural amino acid with this compound, researchers could investigate the role of specific amino acid residues in protein folding, stability, and binding interactions.

The unique steric and electronic properties of the butoxyphenyl group could be used to perturb biological systems in a controlled manner, providing insights into the mechanisms of complex biological processes. For example, its incorporation into a peptide that binds to a receptor could help to map the binding site and elucidate the key interactions responsible for recognition and signaling. Future studies in this area will likely focus on the site-specific incorporation of this amino acid into proteins and the subsequent analysis of its effects on protein function.

Q & A

Q. What are the recommended synthetic routes for 2-amino-2-(4-butoxyphenyl)acetic acid?

Synthesis typically involves coupling reactions and protective group strategies. For example:

  • Step 1 : Protect the amino group using tert-butoxycarbonyl (Boc) to prevent side reactions during synthesis. This is analogous to methods described for structurally similar compounds like 2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid .
  • Step 2 : Introduce the 4-butoxyphenyl moiety via nucleophilic substitution or Suzuki-Miyaura coupling, depending on precursor availability.
  • Step 3 : Deprotect the amino group under acidic conditions (e.g., HCl in dioxane).
    Key challenges include optimizing reaction conditions (temperature, solvent) to minimize byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the structure, focusing on signals for the amino group (~5-6 ppm) and butoxyphenyl aromatic protons (~7 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak (expected m/z ~265.3 for C12_{12}H17_{17}NO3_3) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm1^{-1}, NH2_2 bend at ~1600 cm1^{-1}) .

Q. What are the critical storage and handling protocols?

Store under inert gas (argon/nitrogen) in sealed containers at room temperature to prevent oxidation or hydrolysis of the amino and carboxylic acid groups. Avoid prolonged exposure to moisture, as seen in related compounds .

Advanced Research Questions

Q. How can computational methods enhance synthesis optimization?

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, reducing trial-and-error experimentation. For example, ICReDD’s approach combines computational and experimental data to predict optimal reaction conditions .
  • Machine Learning (ML) : Train ML models on existing reaction data (e.g., yields, solvents) to predict viable synthetic routes. This method has been validated for similar amino-acetic acid derivatives .

Q. How to resolve contradictions in spectroscopic or analytical data across studies?

  • Multi-Technique Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare with X-ray crystallography data if available.
  • Statistical Design of Experiments (DoE) : Apply factorial designs to systematically test variables (e.g., solvent polarity, temperature) that may affect spectral outcomes. This approach minimizes variability and identifies confounding factors .

Q. What strategies elucidate reaction mechanisms involving this compound?

  • Isotopic Labeling : Use 15N^{15}N-labeled amino groups to track reaction pathways via MS or NMR .
  • Kinetic Analysis : Monitor reaction progress using in-situ techniques (e.g., FTIR or Raman spectroscopy) to determine rate laws and intermediates. For example, studies on diethylamino-phenyl-acetic acid derivatives employed kinetic profiling to identify rate-limiting steps .

Methodological Considerations

Q. How to design experiments for studying structure-activity relationships (SAR)?

  • Functional Group Variation : Synthesize analogs with modifications to the butoxy group (e.g., varying alkyl chain length) or amino protection.
  • Biological Assays : Pair synthetic analogs with enzyme inhibition assays (e.g., target-specific proteases) to correlate structural features with activity. Ensure assays include positive/negative controls to validate results.

Q. What advanced separation techniques are suitable for purifying this compound?

  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to resolve polar impurities .
  • Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) to improve crystal quality for X-ray analysis, as demonstrated for 2-(4-hydroxyphenyl)acetic acid derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.